3-(4-Bromo-2-chlorophenyl)acrylic acid: A Technical Monograph
3-(4-Bromo-2-chlorophenyl)acrylic acid: A Technical Monograph
This technical guide provides a comprehensive analysis of 3-(4-Bromo-2-chlorophenyl)acrylic acid , a specialized halogenated cinnamic acid derivative used as a scaffold in medicinal chemistry and materials science.
Executive Summary
3-(4-Bromo-2-chlorophenyl)acrylic acid (CAS: 1233055-24-7) is a functionalized phenylpropenoid building block.[1] Its structural core features a trans-cinnamic acid backbone substituted with orthogonal halogen handles (bromine at C4, chlorine at C2). This specific substitution pattern renders it invaluable in drug discovery, particularly for fragment-based drug design (FBDD) . The bromine atom serves as a highly reactive site for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the chlorine atom provides steric bulk and metabolic stability. The carboxylic acid tail allows for rapid diversification into amides or esters, common pharmacophores in anti-inflammatory and anti-infective agents.
Chemical Identity & Physicochemical Profile
The compound exists as a stable solid at room temperature.[2] Its lipophilicity is modulated by the di-halogenation, increasing membrane permeability relative to unsubstituted cinnamic acid.
Table 1: Key Chemical Identifiers
| Property | Specification |
| IUPAC Name | (2E)-3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid |
| CAS Number | 1233055-24-7 |
| Molecular Formula | C₉H₆BrClO₂ |
| Molecular Weight | 261.50 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 215–220 °C (Predicted based on analogs) |
| pKa (Acid) | ~4.3 (Predicted) |
| SMILES | OC(=O)/C=C/C1=C(Cl)C=C(Br)C=C1 |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Synthetic Methodologies
To ensure high purity and stereoselectivity (favoring the thermodynamically stable E-isomer), the Knoevenagel Condensation is the preferred synthetic route over the Heck reaction. The Knoevenagel route avoids expensive palladium catalysts and heavy metal contamination in the early stages.
Protocol A: Knoevenagel Condensation (Primary Route)
Reaction Logic: This base-catalyzed condensation involves the nucleophilic attack of malonic acid on the carbonyl carbon of 4-bromo-2-chlorobenzaldehyde, followed by decarboxylation.
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Reagents: 4-Bromo-2-chlorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalytic).
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Conditions: Reflux (80–100 °C) for 4–6 hours.
Step-by-Step Methodology:
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Charge: In a round-bottom flask equipped with a condenser, dissolve 10 mmol of 4-bromo-2-chlorobenzaldehyde in 15 mL of pyridine.
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Activate: Add 12 mmol of malonic acid and 0.5 mL of piperidine.
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Reflux: Heat the mixture to reflux. The evolution of CO₂ gas indicates the decarboxylation step is proceeding.
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Quench: Cool the reaction mixture to 0 °C and slowly pour into excess ice-cold 6M HCl. This acidification precipitates the free acid.
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Isolation: Filter the white precipitate. Wash with cold water to remove pyridinium salts.
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Purification: Recrystallize from ethanol/water (3:1) to obtain the pure trans-isomer.
Mechanism Visualization
The following diagram illustrates the Knoevenagel pathway, highlighting the critical decarboxylation step.
Figure 1: Synthetic pathway via Knoevenagel condensation involving dehydration and thermal decarboxylation.[3]
Reactivity & Functionalization
This molecule is a "privileged structure" because it offers three distinct sites for chemical modification, allowing for orthogonal functionalization .
A. Chemoselective Cross-Coupling (The Halogen Handle)
The Bromine at position C4 is significantly more reactive towards oxidative addition than the Chlorine at position C2. This allows researchers to perform Suzuki-Miyaura or Buchwald-Hartwig couplings selectively at the C4 position without disturbing the C2-chlorine.
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Application: Introducing biaryl systems to extend the pharmacophore.
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Condition: Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃, Dioxane/H₂O, 90 °C.
B. Carboxylic Acid Derivatization
The acrylic acid tail is readily converted into amides, esters, or hydroxamic acids (common in HDAC inhibitors).
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Protocol: Activation with EDC/HOBt or conversion to acid chloride using oxalyl chloride/DMF (cat.) followed by amine addition.
C. Michael Acceptor Reactivity
The α,β-unsaturated ketone/acid motif is a Michael acceptor. In biological systems, this can form covalent bonds with cysteine residues in proteins (Targeted Covalent Inhibitors).
Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating selective functionalization at the bromine, acid, and alkene sites.
Analytical Characterization
Verifying the identity of the synthesized compound is critical. The following spectral features are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Acid Proton: δ 12.5 ppm (br s, 1H, -COOH ).
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Alkene Protons: Two doublets with a large coupling constant (J ≈ 16.0 Hz), confirming the trans (E) geometry.
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δ 7.85 ppm (d, J = 16.0 Hz, 1H, Ar-CH =).
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δ 6.55 ppm (d, J = 16.0 Hz, 1H, =CH -COOH).[4]
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Aromatic Protons:
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δ 7.90 ppm (d, 1H, H3 - ortho to Cl).
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δ 7.65 ppm (dd, 1H, H5).
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δ 7.80 ppm (d, 1H, H6). (Note: Chemical shifts are estimated based on substituent effects).
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Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI), Negative mode [M-H]⁻.
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Isotope Pattern: The presence of Br and Cl creates a distinctive isotopic cluster.
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M-1 (259): 100%
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M+1 (261): ~130% (due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl ratios).
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Look for the "1:4:3" intensity approximation typical of Br+Cl combinations.
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Safety & Handling (GHS)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact, wash with copious amounts of water.
References
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Sigma-Aldrich. 3-(4-Bromo-2-chlorophenyl)acrylic acid Product Data. Retrieved from [2]
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PubChem. 2-(3-Bromo-2-chlorophenyl)acrylic Acid Compound Summary. National Library of Medicine. Retrieved from
-
Crysdot LLC. Product Catalog: 3-(4-Bromo-2-chlorophenyl)acrylic acid. Retrieved from
- Organic Syntheses.Preparation of Cinnamic Acids via Knoevenagel Condensation. Org. Synth. 1929, 9, 38. (Methodological Basis).
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ChemSrc. 3-(4-Chlorophenyl)acrylic acid Properties and Applications. Retrieved from
Sources
- 1. 3-(4-Bromo-2-chlorophenyl)acrylic acid - CAS:1233055-24-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 3-(4-Bromo-2-chlorophenyl)acrylic acid | 1233055-24-7 [sigmaaldrich.com]
- 3. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 4. rsc.org [rsc.org]
